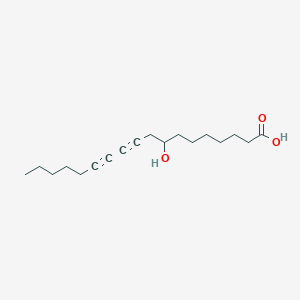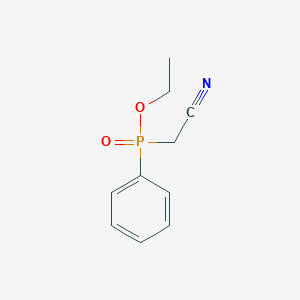
3,5-Pyrazolidinedione, 4,4'-ethenylidenebis[1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is part of the pyrazolidinedione family, which is known for its diverse biological activities and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . Another common method is the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione . Additionally, the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxiranes when epoxidation is performed.
Reduction: Reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives.
Substitution: Aryldiazonium salts can couple with 3,5-pyrazolidinedione to form 4-arylazo derivatives.
Common Reagents and Conditions
Oxidation: Epoxidation reagents such as peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Aryldiazonium salts and appropriate solvents.
Major Products
Oxidation: Oxiranes.
Reduction: Benzyl derivatives.
Substitution: 4-Arylazo-3,5-pyrazolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] involves its interaction with molecular targets and pathways related to inflammation. It is believed to inhibit the synthesis of prostaglandins, which are mediators of inflammation . This inhibition is achieved through the blockade of cyclooxygenase enzymes, similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
4-Arylazo-3,5-pyrazolidinedione: Synthesized by coupling aryldiazonium salts with 3,5-pyrazolidinedione.
Uniqueness
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to form various derivatives makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
63256-66-6 |
|---|---|
Molekularformel |
C32H24N4O4 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
4-[1-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)ethenyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C32H24N4O4/c1-22(27-29(37)33(23-14-6-2-7-15-23)34(30(27)38)24-16-8-3-9-17-24)28-31(39)35(25-18-10-4-11-19-25)36(32(28)40)26-20-12-5-13-21-26/h2-21,27-28H,1H2 |
InChI-Schlüssel |
DWEJLPYDOSHAER-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)





![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)


![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)

![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

